Episappanol

描述

表没食子儿茶素是一种从苏木属植物苏木的心材中分离得到的天然化合物,苏木原产于东南亚和南印度。该化合物因其显著的抗炎特性而备受关注。 它是同型异黄酮类化合物的一种,这类化合物以其多样的生物活性而闻名 .

准备方法

合成路线和反应条件

表没食子儿茶素可以使用各种色谱技术从苏木的心材中分离出来。 分离过程通常涉及使用硅胶柱色谱法、高速逆流色谱法和制备型高效液相色谱法 . 表没食子儿茶素及其相关化合物的绝对构型已通过霍雷奥部分拆分法和化学相关性确定 .

工业生产方法

表没食子儿茶素的工业生产没有详细记录,可能是因为它主要从天然来源提取。 在实验室中使用的方法,例如高效液相色谱法,如果需要,可以放大到工业规模。

化学反应分析

反应类型

表没食子儿茶素会发生各种化学反应,包括氧化、还原和取代

常见试剂和条件

涉及表没食子儿茶素的反应中使用的常见试剂包括氧化剂、还原剂和各种溶剂。具体条件取决于所需的反应和目标产物。

主要形成的产物

表没食子儿茶素反应形成的主要产物包括保留化合物核心结构的各种衍生物。这些衍生物通常因其增强或修饰的生物活性而被研究。

科学研究应用

Anti-Inflammatory Properties

Episappanol has been identified as a significant anti-inflammatory agent. Research indicates that it effectively inhibits the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.

Case Study: In Vitro Analysis

A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that this compound significantly reduced IL-6 and TNF-α levels at concentrations of 50 µg/ml. The IC50 values for IL-6 and TNF-α were found to be 18 µM and 29 µM, respectively .

Table 1: Cytokine Inhibition by this compound

| Cytokine | Concentration (µg/ml) | IC50 (µM) |

|---|---|---|

| IL-6 | 50 | 18 |

| TNF-α | 50 | 29 |

This study highlights the potential of this compound as a therapeutic agent in treating inflammation-related conditions, such as arthritis and other chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. Compounds derived from C. sappan have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study: Antioxidant Mechanism

In an experimental setup involving oxidative stress models, extracts containing this compound demonstrated significant radical scavenging activity. This effect was attributed to its ability to enhance the activity of endogenous antioxidant enzymes .

Potential Anticancer Applications

This compound's role in cancer treatment is an emerging area of research. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cancer Cell Line Studies

Research involving human cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis through mitochondrial pathways. In particular, studies indicated that it downregulated proteins associated with cell survival, showcasing its potential as an adjunctive therapy in cancer treatment .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Observations |

|---|---|---|

| Colon Cancer | Induces apoptosis via caspase activation | Significant reduction in cell viability |

| Lung Cancer | Modulates mitochondrial proteins | Decreased tumor size in vivo |

Ethnopharmacological Significance

This compound has a long history of use in traditional medicine across Southeast Asia. It has been utilized for its analgesic and anti-inflammatory properties, supporting its application in modern herbal remedies.

Case Study: Traditional Use

Local populations have employed C. sappan extracts for treating various ailments, including ischemic stroke and respiratory conditions. The integration of modern scientific findings with traditional knowledge enhances the understanding of this compound's therapeutic potential .

作用机制

表没食子儿茶素通过抑制促炎细胞因子的分泌发挥其抗炎作用。 它靶向参与炎症反应的特定分子通路,从而减少炎症 . 确切的分子靶点和通路仍在研究中,但该化合物调节细胞因子分泌的能力是其作用机制的关键方面 .

相似化合物的比较

. 这些化合物具有相似的结构和生物活性,但在特定的化学构型和性质方面有所不同。

类似化合物

苏木素: 另一种具有抗炎特性的同型异黄酮。

原苏木素C: 以其抗炎和抗氧化活性而闻名。

苏木红: 表现出抗炎、抗氧化和抗菌活性.

表没食子儿茶素因其独特的构型和表现出的生物活性独特组合而脱颖而出。 它抑制多种促炎细胞因子的能力使其在炎症相关研究和潜在治疗应用方面特别有价值 .

生物活性

Episappanol, a compound derived from the heartwood of Caesalpinia sappan, has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 304.0941 g/mol |

| Structure | This compound Structure |

Sources and Traditional Uses

The heartwood of Caesalpinia sappan has been used traditionally in Southeast Asia for its analgesic and anti-inflammatory properties. It is commonly utilized in food and beverages, highlighting its cultural significance and historical medicinal applications.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound effectively inhibited the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the inhibitory effects observed:

| Compound | IC₅₀ (µM) | Effect on IL-6 | Effect on TNF-α |

|---|---|---|---|

| This compound | 123 | Significant Inhibition | Significant Inhibition |

| Protosappanin C | 128 | Significant Inhibition | Significant Inhibition |

| Brazilin | 18 | Highest Efficacy | Moderate Efficacy |

In another study, all tested compounds from C. sappan, including this compound, were shown to significantly reduce mRNA expression levels of IL-6 and TNF-α in IL-1β-stimulated chondrocytes, further supporting its role as an anti-inflammatory agent .

Neuroprotective Effects

This compound's neuroprotective potential was explored through studies involving the ethanolic extract of C. sappan. This extract demonstrated efficacy in preventing ischemic damage in a rat model of middle cerebral artery occlusion (MCAO). The extract was found to regulate multiple target proteins associated with neuroprotection, including pathways related to JAK-STAT signaling and oxidative stress response .

Case Studies

A notable case study investigated the effects of C. sappan extracts, including this compound, on ischemic stroke treatment. The study employed a rat model to assess the efficacy of the extract in mitigating neuronal damage. Results indicated that administration of the extract led to significant improvements in synaptic generation and reductions in inflammatory cell activation .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Pro-inflammatory Cytokines : By reducing IL-6 and TNF-α levels, this compound helps mitigate inflammatory responses.

- Neuroprotection : The compound appears to exert protective effects against neuronal damage via modulation of signaling pathways involved in inflammation and oxidative stress.

属性

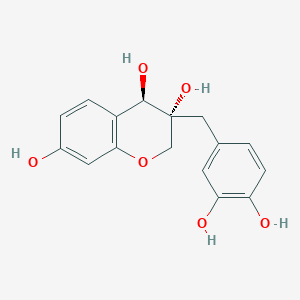

IUPAC Name |

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGFEHZDABUJFR-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。